Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure incorporates an indolin-3-ylidene moiety substituted with an ethyl group at the N1 position, a thiophen-2-yl group at the C5 position, and an isopropyl ester at the C6 carboxylate. The compound’s structural complexity arises from its polycyclic framework, which combines aromatic (thiophene, indolinone) and non-aromatic (thiazolopyrimidine) systems.
Properties
CAS No. |
618078-14-1 |
|---|---|
Molecular Formula |
C25H23N3O4S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
propan-2-yl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23N3O4S2/c1-5-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-12-33-17)18(24(31)32-13(2)3)14(4)26-25(28)34-21/h6-13,20H,5H2,1-4H3/b21-19- |
InChI Key |
ISOMIDGKEFBVDA-VZCXRCSSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under specific reaction conditions. The process often includes:
Condensation Reaction: The initial step involves the condensation of 2-oxoindoline with an appropriate aldehyde or ketone to form the indolinone moiety.
Cyclization: The intermediate product undergoes cyclization with a thiazolopyrimidine precursor in the presence of a suitable catalyst.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in research to understand its effects on cellular processes such as cell cycle regulation and apoptosis.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of thiazolo[3,2-a]pyrimidine derivatives, which vary in substituents at the indolinone N1 position, the C5 aromatic group, and the ester moiety. Key structural analogs include:
Key Observations :
- Thiophene vs.
- Ester Group Variations : Isopropyl esters (target compound) offer greater lipophilicity than ethyl esters (e.g., ’s analog), which could influence membrane permeability. Isobutyl esters () further increase steric hindrance, possibly affecting crystallinity .
- Indolinone Substitution: The ethyl group at N1 (target compound) vs. unsubstituted N1 () may modulate steric interactions in biological targets or crystal packing .
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolopyrimidine ring in related compounds adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity (e.g., ’s analog). Similar puckering is expected in the target compound, influencing molecular rigidity and intermolecular interactions .
- Dihedral Angles : In ’s analog, the thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring. Replacing benzene with thiophene (target compound) may reduce this angle due to thiophene’s smaller size, altering crystal packing .
- Hydrogen Bonding : Analogs with methoxy or carbonyl groups (e.g., ) exhibit C–H···O bonds that stabilize crystal lattices. The target compound’s thiophene and isopropyl ester may favor weaker C–H···S or van der Waals interactions .
Biological Activity
Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, which includes a thiazolo-pyrimidine core and an indoline moiety, suggests a diverse range of biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a molecular weight of 493.6 g/mol and features several functional groups that contribute to its reactivity and biological interactions. The presence of the thiophene ring enhances its electronic properties, potentially influencing its interaction with various biological targets.
Anticancer Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer activity. For instance, research has shown that derivatives with similar indoline structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study: Indoline Derivatives
A study focused on indoline derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values ranged from 0.5 to 10 µM, indicating potent activity against cancer cells while exhibiting low toxicity towards normal cells .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Similar molecules have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .
Data Table: COX Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene) | 0.052 | COX-II |
| Celecoxib | 0.078 | COX-II |
| PYZ20 | 0.33 | COX-II |
This table highlights the inhibitory potency of various compounds against COX-II, with the isopropyl derivative showing comparable or superior activity compared to established drugs like Celecoxib.
The biological activity of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-y)-3,5-dihydrothiazolo[3,2-a]pyrimidine involves multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It could trigger programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
Synthesis and Optimization
The synthesis of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-y)-3,5-dihydrothiazolo[3,2-a]pyrimidine typically involves multi-step organic synthesis techniques. A proposed synthetic route includes:
- Formation of the Thiazolo-Pyrimidine Core : Utilizing condensation reactions between appropriate precursors.
- Functionalization : Introducing the thiophene and indoline moieties through electrophilic aromatic substitution or nucleophilic addition.
- Purification : Employing chromatography techniques to isolate the desired product.
Challenges in Synthesis
Optimizing yields and purity remains a challenge in the synthesis process due to potential side reactions and the stability of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
